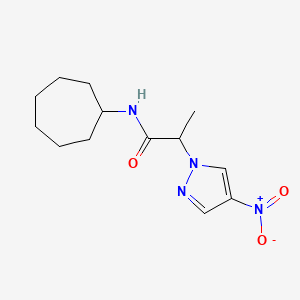![molecular formula C14H12N4O2 B4305187 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305187.png)
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
Übersicht
Beschreibung
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide, also known as POA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture. POA is a member of the oxadiazole family of compounds, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in cell growth and proliferation. In cancer cells, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. In Alzheimer's disease, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been found to inhibit the aggregation of amyloid-beta peptides by binding to specific sites on the peptides.
Biochemical and Physiological Effects:
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of cell proliferation, and the modulation of gene expression. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide in lab experiments is its relatively simple synthesis method, which makes it easy to obtain in large quantities. However, one limitation is that the mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide. One area of interest is the development of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide derivatives with improved pharmacological properties, such as increased potency and selectivity for specific targets. Another area of research is the investigation of the potential of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide as a crop protectant, due to its anti-fungal and anti-bacterial properties. Finally, further studies are needed to elucidate the mechanism of action of 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide and its potential applications in the treatment of cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been studied for its potential applications in medicine, particularly in the treatment of cancer and Alzheimer's disease. Studies have shown that 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. In addition, 2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide has been found to inhibit the aggregation of amyloid-beta peptides, which are associated with the development of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-phenyl-N-(4-pyrrol-1-yl-1,2,5-oxadiazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c19-12(10-11-6-2-1-3-7-11)15-13-14(17-20-16-13)18-8-4-5-9-18/h1-9H,10H2,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRRTPWYBUEGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NON=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-phenyl-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4,5-dimethyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305118.png)
![methyl 6-tert-butyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4305122.png)
![ethyl 5-acetyl-4-methyl-2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}thiophene-3-carboxylate](/img/structure/B4305127.png)
![N-[4-(cyanomethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305136.png)

![diallyl 4-hydroxy-2-[4-(methoxycarbonyl)phenyl]-4-methyl-6-oxocyclohexane-1,3-dicarboxylate](/img/structure/B4305141.png)
![methyl 6-acetyl-7-(3-ethoxy-4-hydroxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B4305143.png)

![2-(phenylthio)-N-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B4305152.png)
![3-(2-chloro-5-nitrophenyl)-3-{[(phenylthio)acetyl]amino}propanoic acid](/img/structure/B4305160.png)
![3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305170.png)
![3-[(anilinocarbonyl)amino]-3-(2-chloro-5-nitrophenyl)propanoic acid](/img/structure/B4305177.png)

![N-[1-({[2-(1H-benzimidazol-2-yl)ethyl]amino}carbonyl)-2-(4-chlorophenyl)vinyl]benzamide](/img/structure/B4305202.png)